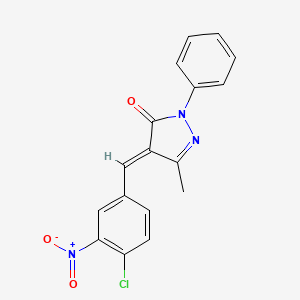![molecular formula C11H7ClN4OS B5295124 10-chloro-3-(methylthio)[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5295124.png)
10-chloro-3-(methylthio)[1,2,4]triazino[5,6-d][3,1]benzoxazepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-chloro-3-(methylthio)[1,2,4]triazino[5,6-d][3,1]benzoxazepine is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry. This compound has been studied extensively due to its potential therapeutic applications in various diseases.
Mecanismo De Acción
The exact mechanism of action of 10-chloro-3-(methylthio)[1,2,4]triazino[5,6-d][3,1]benzoxazepine is not fully understood. However, it has been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to inhibit the growth of fungi and bacteria by disrupting their cell membranes.
Biochemical and Physiological Effects:
10-chloro-3-(methylthio)[1,2,4]triazino[5,6-d][3,1]benzoxazepine has been found to have several biochemical and physiological effects. It has been reported to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and lipoxygenase, which are involved in the inflammatory response. Additionally, it has been found to modulate the levels of certain cytokines, such as tumor necrosis factor-alpha and interleukin-1 beta, which play a role in the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 10-chloro-3-(methylthio)[1,2,4]triazino[5,6-d][3,1]benzoxazepine in lab experiments is its broad-spectrum activity against cancer cells, fungi, and bacteria. Additionally, it has been found to have low toxicity in animal studies. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Direcciones Futuras
There are several future directions for research on 10-chloro-3-(methylthio)[1,2,4]triazino[5,6-d][3,1]benzoxazepine. One direction is to investigate its potential as an anti-inflammatory and analgesic agent. Another direction is to study its mechanism of action in more detail to optimize its therapeutic potential. Additionally, there is potential for the development of new derivatives of 10-chloro-3-(methylthio)[1,2,4]triazino[5,6-d][3,1]benzoxazepine with improved activity and selectivity against specific diseases.
Métodos De Síntesis
The synthesis of 10-chloro-3-(methylthio)[1,2,4]triazino[5,6-d][3,1]benzoxazepine has been reported in the literature. One of the methods involves the reaction of 2-chloro-4,5-dimethoxybenzoic acid with thiosemicarbazide in the presence of acetic anhydride and concentrated sulfuric acid. The resulting product is then refluxed with chloroacetyl chloride in the presence of triethylamine to obtain 10-chloro-3-(methylthio)[1,2,4]triazino[5,6-d][3,1]benzoxazepine.
Aplicaciones Científicas De Investigación
10-chloro-3-(methylthio)[1,2,4]triazino[5,6-d][3,1]benzoxazepine has been studied for its potential therapeutic applications in various diseases. It has been reported to have anticancer, antifungal, and antibacterial activities. Additionally, it has been found to have potential as an anti-inflammatory and analgesic agent.
Propiedades
IUPAC Name |
10-chloro-3-methylsulfanyl-[1,2,4]triazino[5,6-d][3,1]benzoxazepine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN4OS/c1-18-11-14-10-9(15-16-11)7-4-6(12)2-3-8(7)13-5-17-10/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZBYVRJLWSUTDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C3=C(C=CC(=C3)Cl)N=CO2)N=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
10-Chloro-3-(methylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-allyl-5-{5-chloro-2-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5295063.png)
![3,4-difluoro-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5295067.png)
![2-[3-(benzyloxy)benzylidene]quinuclidin-3-ol](/img/structure/B5295074.png)
![2-methyl-5-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}pyrazine](/img/structure/B5295077.png)

![ethyl [(4-cyano-6,7-dihydro-5H-cyclopenta[c]pyridin-3-yl)thio]acetate](/img/structure/B5295082.png)

![N-[3-({[(3-methoxyphenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B5295092.png)
![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5295099.png)


![7-(2,4-dichlorophenyl)-2-ethylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5295133.png)